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Compound of Interest

Compound Name: 2Ccpa sodium

Cat. No.: B15175746 Get Quote

Disclaimer: The term "2Ccpa sodium" is not uniquely defined in scientific literature and may

refer to one of two distinct compounds: 2-carba-cyclic Phosphatidic acid (2ccPA) or 2-chloro-

N6-cyclopentyladenosine (CCPA). This guide provides detailed in vivo delivery and

troubleshooting information for both compounds to ensure clarity and experimental success.

Please verify the exact identity of your compound before proceeding.

Section 1: 2-carba-cyclic Phosphatidic Acid (2ccPA)
2ccPA is a chemically stabilized analog of cyclic phosphatidic acid (cPA), a lysophospholipid

mediator with roles in suppressing cancer metastasis, alleviating osteoarthritis, and providing

neuroprotection.[1] Its stability and potent biological activity make it a promising therapeutic

candidate.[2]

Frequently Asked Questions (FAQs)
What is 2ccPA and what are its primary biological effects? 2ccPA is a synthetic analog of

cyclic phosphatidic acid (cPA).[3] It has demonstrated anti-inflammatory, chondroprotective,

and anti-fibrotic effects in various preclinical models.[4] It primarily acts by modulating lipid

signaling pathways, including the autotaxin (ATX)/lysophosphatidic acid (LPA) axis.

What are the common routes of administration for 2ccPA in vivo? The most common routes

are intraperitoneal (IP) injection for systemic delivery, oral administration using gastro-

resistant capsules to bypass stomach acid, and local administration such as intra-articular

injection for joint-related studies.
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Is 2ccPA stable in solution? 2ccPA is stable in neutral or alkaline conditions. However, it is

highly unstable in acidic environments, such as the stomach, where it rapidly degrades.

What is the main metabolite of 2ccPA? In acidic conditions or through enzymatic action by

autotaxin (ATX) in vivo, 2ccPA is hydrolyzed to 2-carba-lysophosphatidic acid (2carbaLPA),

which is also biologically active.

Troubleshooting Guide
Issue Potential Cause Recommended Solution

Low or no bioavailability after

oral gavage.

Acid degradation. 2ccPA is

unstable in the acidic

environment of the stomach.

Use a gastro-resistant,

enterosoluble capsule or tablet

to protect the compound until it

reaches the neutral pH of the

intestine. Alternatively,

consider intraperitoneal

injection for direct systemic

delivery.

Rapid clearance and short

duration of action after IP

injection.

Short plasma half-life. 2ccPA

has a very short half-life in

plasma (approx. 16 minutes in

mice).

For sustained exposure,

consider more frequent dosing,

continuous infusion via an

osmotic pump, or developing a

slow-release formulation.

High variability in experimental

results.

Inconsistent administration or

animal model variability.

Ensure precise, consistent

dosing technique. Use age-

and weight-matched animals

and consider potential sex

differences. Blinding and

randomization are crucial for

reducing bias.

Unexpected biological effects

observed.

Activity of the metabolite. The

primary metabolite,

2carbaLPA, is a potent agonist

for LPA receptors and may

mediate some of the observed

effects.

It is advisable to measure both

2ccPA and 2carbaLPA levels in

plasma and target tissues to

fully understand the

pharmacokinetic-

pharmacodynamic relationship.
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Data Presentation: Pharmacokinetics of 2ccPA
Parameter Species Route Dose Value Citation

Plasma Half-

life (t½)
Mouse

Intraperitonea

l
1.6 mg/kg 16 minutes

Time to Peak

(Tmax)
Rat

Oral

(enterosolubl

e capsule)

N/A 2 hours

Tissue

Distribution
Mouse

Intraperitonea

l
16 mg/kg

Detected in

brain and

other organs

at 20 min

Experimental Protocols
1. Intraperitoneal (IP) Injection of 2ccPA in Mice

Objective: To achieve rapid systemic circulation of 2ccPA.

Materials:

2ccPA

Sterile, pH 7.4 phosphate-buffered saline (PBS)

Sterile 1 mL syringes

Sterile 25-27G needles

Methodology:

Preparation: Dissolve 2ccPA in sterile PBS (pH 7.4) to the desired concentration

immediately before use. Ensure the solution is clear.

Dosing: Calculate the required volume based on the animal's body weight. The maximum

recommended injection volume for a mouse is 10 mL/kg.
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Restraint: Properly restrain the mouse, ensuring the head is tilted slightly downwards to

move abdominal organs away from the injection site.

Injection: Identify the lower right quadrant of the abdomen. Insert the needle at a 30-40°

angle with the bevel facing up.

Verification: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated.

Administration: Inject the solution smoothly and withdraw the needle.

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

2. Oral Administration of 2ccPA in Rats using Enterosoluble Capsules

Objective: To achieve oral bioavailability of 2ccPA by protecting it from stomach acid.

Materials:

2ccPA

Enterosoluble gelatin capsules (e.g., Eudragit-coated)

Excipient/filler (if needed)

Animal gavage needle

Methodology:

Preparation: Accurately weigh the required dose of 2ccPA and load it into an appropriately

sized enterosoluble capsule.

Restraint: Gently restrain the rat.

Administration: Place the capsule at the tip of a gavage needle or appropriate dosing

device. Carefully insert the device into the esophagus and deliver the capsule into the

stomach. A small amount of water can be used to facilitate swallowing.

Confirmation: Observe the animal to ensure the capsule has been successfully swallowed.
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Monitoring: Return the animal to its cage. Plasma levels are expected to peak around 2

hours post-administration.

Visualizations

Experimental Workflow for 2ccPA Administration
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Caption: Workflow for selecting a 2ccPA delivery method.
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In Vivo Fate of 2ccPA
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Caption: Degradation pathway of 2ccPA in vivo.

Section 2: 2-chloro-N6-cyclopentyladenosine
(CCPA)
CCPA is a potent and highly selective agonist for the A1 adenosine receptor. Due to its high

selectivity (reportedly up to 10,000-fold for A1 over A2A receptors), it is a valuable tool for

studying the physiological roles of the A1 receptor in vivo.

Frequently Asked Questions (FAQs)
What is CCPA's mechanism of action? CCPA selectively binds to and activates the A1

adenosine receptor, a G-protein coupled receptor. This activation leads to various

downstream effects, including inhibition of adenylyl cyclase, which reduces intracellular

cAMP.

What are the typical in vivo applications of CCPA? Researchers use CCPA to investigate the

roles of A1 receptor activation in various physiological and pathological processes, including

neuroprotection, cardiovascular function, pain perception, and seizure activity.

How should I dissolve CCPA for in vivo use? CCPA is soluble in DMSO and ethanol (up to

100 mM) and methanol. For in vivo injections, a common practice is to prepare a

concentrated stock in DMSO and then dilute it with saline or another aqueous vehicle to the

final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to

avoid toxicity.
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What is the expected duration of action for CCPA in vivo? Direct pharmacokinetic data for

CCPA is limited. However, a related compound, CPA, has a half-life of about 25 minutes in

rat blood, suggesting that CCPA's effects after a single injection may also be relatively short-

lived.

Troubleshooting Guide
Issue Potential Cause Recommended Solution

Precipitation of CCPA upon

dilution of DMSO stock with

saline.

Poor aqueous solubility. CCPA

has limited solubility in water.

Diluting a concentrated DMSO

stock too quickly or into a cold

aqueous vehicle can cause it

to crash out of solution.

Warm the saline slightly before

dilution. Add the saline to the

DMSO stock slowly while

vortexing. Consider using a co-

solvent or a formulation aid like

cyclodextrin if precipitation

persists.

Observed cardiovascular side

effects (e.g., bradycardia).

On-target A1 receptor

activation. A1 adenosine

receptors are present in the

heart and their activation can

cause a decrease in heart rate.

Start with a lower dose and

perform a dose-response

study. In some studies, an A1

receptor antagonist like

DPCPX has been used to

reverse side effects after the

desired therapeutic window.

Lack of a clear biological

response.

Inadequate dose or poor

bioavailability. The dose may

be insufficient to achieve the

necessary receptor occupancy

in the target tissue.

Verify the potency and purity of

your CCPA lot. Increase the

dose in a stepwise manner.

Ensure the injection was

administered correctly

(intraperitoneally and not into

the gut or fat pad).

High inter-animal variability.

Differences in metabolism or

experimental procedure.

Standard sources of in vivo

variability apply.

Strictly control all experimental

variables, including animal

age, sex, and housing

conditions. Use a sufficient

number of animals per group

and apply randomization and

blinding to minimize bias.
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Data Presentation: In Vivo Dosing of CCPA
Species Route Dose

Observed
Effect

Citation

Rat Intraperitoneal 0.5 - 1.0 mg/kg

Increased

threshold for

hippocampal

afterdischarges

(anticonvulsant

effect)

Rabbit Intravenous
0.125 - 0.25

mg/kg

Cardioprotective;

limited

myocardial

infarct size

Rat Intraperitoneal N/A

Suppression of

ethanol

withdrawal signs

Experimental Protocol
1. Intraperitoneal (IP) Injection of CCPA in Rats

Objective: To achieve systemic delivery of CCPA for studying A1 adenosine receptor

activation.

Materials:

CCPA powder

Dimethyl sulfoxide (DMSO), sterile

Sterile 0.9% saline

Sterile syringes and 23-25G needles

Methodology:
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Stock Solution Preparation: Prepare a 10 mg/mL stock solution of CCPA in 100% DMSO.

This stock can be stored at -20°C.

Working Solution Preparation (prepare fresh daily): a. Warm the DMSO stock to room

temperature. b. Calculate the final volume needed for your cohort. c. Dilute the DMSO

stock with sterile 0.9% saline to the final desired concentration (e.g., 0.1 mg/mL). The final

concentration of DMSO should be kept low (e.g., 5-10%) to minimize toxicity. For a 10%

DMSO vehicle, mix 1 part of your stock solution with 9 parts saline.

Dosing: Administer the calculated volume based on the rat's body weight. The maximum

recommended IP injection volume for a rat is 10 mL/kg.

Administration: Follow the standard procedure for IP injection in rats, restraining the

animal securely and injecting into the lower abdominal quadrant.

Monitoring: Observe the animal for expected effects and any signs of distress, particularly

changes in heart rate or sedation.
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Simplified CCPA Signaling Pathway
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Caption: CCPA action via the A1 adenosine receptor.
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General Workflow for a CCPA In Vivo Study
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Caption: Typical experimental workflow for in vivo CCPA studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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